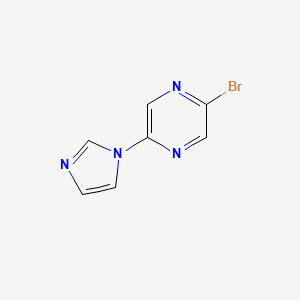

2-Bromo-5-(1H-imidazol-1-YL)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN4 |

|---|---|

Molecular Weight |

225.05 g/mol |

IUPAC Name |

2-bromo-5-imidazol-1-ylpyrazine |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-11-7(4-10-6)12-2-1-9-5-12/h1-5H |

InChI Key |

WXUSOHXQJYNGAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-5-(1H-imidazol-1-yl)pyrazine is a heterocyclic chemical compound featuring a pyrazine ring substituted with a bromine atom and an imidazole group. This unique structural combination renders it a highly valuable and versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, coupled with the synthetically versatile carbon-bromine bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the molecule's structural characteristics, a robust protocol for its synthesis, detailed analysis of its reactivity, and its potential applications in the development of novel chemical entities. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.

Introduction: The Strategic Value of the Pyrazine-Imidazole Scaffold

Heterocyclic compounds are cornerstones of pharmaceutical development, with nitrogen-containing rings being particularly prominent in a vast number of clinically approved drugs. The subject of this guide, 2-Bromo-5-(1H-imidazol-1-yl)pyrazine, is a strategic fusion of two such important heterocycles.

-

The Pyrazine Core: Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient, influencing its reactivity and providing specific hydrogen bonding capabilities. Pyrazine derivatives are found in numerous therapeutic agents, including the anti-tuberculosis drug pyrazinamide and the diuretic amiloride, highlighting the ring's acceptance as a privileged scaffold in drug design.

-

The Imidazole Moiety: Imidazole is a five-membered aromatic ring that is a fundamental component of the essential amino acid histidine. Its presence in biological systems is widespread. In medicinal chemistry, the imidazole ring is prized for its ability to act as a proton donor or acceptor and to coordinate with metal ions in enzymes, making it a common feature in many active pharmaceutical ingredients.

The combination of these two rings in a single molecule, further functionalized with a bromine atom, creates a powerful synthetic intermediate poised for diversification.

Structural and Physicochemical Properties

The key to understanding the utility of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine lies in its fundamental properties.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Bromo-5-(1H-imidazol-1-yl)pyrazine |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| CAS Number | Not consistently assigned |

| Appearance | Predicted to be a solid at room temp. |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |

| XLogP3 (Predicted) | 0.9 |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Br [label="Br", pos="-2.6,1.5!"]; N1_im [label="N", pos="2.6,0!"]; C2_im [label="C", pos="3.9,0.75!"]; N3_im [label="N", pos="4.5,-0.3!"]; C4_im [label="C", pos="3.5,-1.2!"]; C5_im [label="C", pos="2.6,-0.9!"]; // Draw bonds for pyrazine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; // Draw bonds for imidazole ring C5 -- N1_im; N1_im -- C2_im; C2_im -- N3_im; N3_im -- C4_im; C4_im -- C5_im; C5_im -- N1_im; // Add labels for atoms in the rings p_N1 [label="N1", pos="-0.3,1.5!"]; p_C2 [label="C2", pos="-1.6,1.05!"]; p_N3 [label="N4", pos="-1.6,-1.05!"]; // Note: IUPAC numbering is 1,4 for pyrazine p_C4 [label="C5", pos="0.3,-1.5!"]; p_C5 [label="C6", pos="1.6,-1.05!"]; p_C6 [label="C3", pos="1.6,1.05!"]; // Note: IUPAC numbering is 3,5,6 i_N1 [label="N1'", pos="2.3,0.3!"];

}

Caption: Chemical structure of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.

Synthesis and Manufacturing

The most direct and logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of halogenated pyrazines towards nucleophiles.

Causality of Experimental Design

The pyrazine ring is inherently electron-poor, which facilitates the addition-elimination mechanism of SNAr. The reaction is typically performed by treating a di-halogenated pyrazine, such as 2,5-dibromopyrazine, with imidazole. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the imidazole N-H, creating a potent nucleophile without competing in the substitution reaction. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the imidazole salt and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby accelerating the rate. The reaction is often performed at an elevated temperature to overcome the activation energy barrier.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via SNAr

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 equivalent) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

-

Substitution: Add a solution of 2,5-dibromopyrazine (1.0 equivalent) in anhydrous DMF dropwise to the imidazolide solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the structure of the synthesized compound. The following spectroscopic data are predicted based on the known properties of the constituent rings.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Pyrazine Protons: Two singlets are expected. The proton at C3 (between the nitrogens) will be downfield (~8.5-8.7 ppm). The proton at C6 (adjacent to the imidazole) will be slightly upfield (~8.3-8.5 ppm).- Imidazole Protons: Three distinct signals. The C2'-H (between the two nitrogens) will be the most downfield singlet (~8.0-8.2 ppm). The C4'-H and C5'-H will appear as two separate signals, likely singlets or narrow doublets, further upfield (~7.2-7.6 ppm). |

| ¹³C NMR | - Pyrazine Carbons: Four signals. The C-Br carbon (C2) will be significantly shielded by the bromine (~140-145 ppm). The C-N(Im) carbon (C5) will be downfield (~148-152 ppm). The remaining two pyrazine carbons will appear in the aromatic region.- Imidazole Carbons: Three signals in the aromatic region (~117-138 ppm). |

| Mass Spec (EI/ESI) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 1:1. For C₇H₅BrN₄, this would be at m/z 224 and 226. |

| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹)- C=N and C=C stretching in the aromatic rings (~1400-1600 cm⁻¹)- C-Br stretching (~500-600 cm⁻¹) |

Chemical Reactivity and Synthetic Applications

The primary value of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine lies in its predictable and versatile reactivity, dominated by the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for exploring chemical space.[1] These reactions allow for the rapid assembly of complex molecules from simpler precursors.[2]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) will replace the bromine atom with an aryl or alkyl group (R). This is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[1]

-

Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., Et₃N) yields an alkynyl-substituted pyrazine. This introduces a linear, rigid linker into the molecule.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromopyrazine with a primary or secondary amine (R₂NH) using a specialized palladium catalyst with bulky phosphine ligands (e.g., XPhos, SPhos). This is a critical tool for synthesizing complex amines.

-

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can form a new C-C bond, yielding a vinyl-substituted pyrazine.

Caption: Key cross-coupling reactions of the target compound.

Potential Applications in Drug Discovery

This molecule is not an end-product but a strategic starting point. By using the cross-coupling reactions described above, researchers can rapidly generate large libraries of diverse compounds. These libraries can then be screened for biological activity against various targets. The pyrazine-imidazole scaffold is present in molecules investigated for a range of therapeutic areas, including:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature nitrogen-based heterocyclic cores.

-

Antiviral and Antibacterial Agents: The scaffold can be elaborated to mimic nucleosides or other structures that interfere with pathogen replication.[3]

-

CNS Agents: The polarity and hydrogen-bonding capacity of the molecule make it a candidate for modification into agents that can cross the blood-brain barrier.

Safety and Handling

As a halogenated aromatic amine derivative, 2-Bromo-5-(1H-imidazol-1-yl)pyrazine should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: While specific data is unavailable, compounds of this class should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[4] Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[4]

Conclusion

2-Bromo-5-(1H-imidazol-1-yl)pyrazine represents a quintessential example of a modern synthetic building block. Its design incorporates two medicinally relevant heterocycles and a synthetically labile bromine atom, providing a robust platform for molecular diversification. Its true value is realized through its application in palladium-catalyzed cross-coupling reactions, enabling chemists to efficiently construct novel and complex molecules for evaluation as potential therapeutic agents. This guide has outlined its properties, synthesis, and reactivity, providing the foundational knowledge for its effective use in research and development.

References

-

Ban, H., Miquel, K., & Imperato, T. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC. Available at: [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. Available at: [Link]

-

The Good Scents Company. (n.d.). pyrazinyl methyl sulfide, 21948-70-9. Available at: [Link]

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Available at: [Link]

-

Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (n.d.). ResearchGate. Available at: [Link]

-

Safe Synthesis of 4,7-Dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Available at: [Link]

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. Available at: [Link]

-

Vershinin, M. A., & Rakhmanova, M. I. (n.d.). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. MDPI. Available at: [Link]

-

Keminntek Laboratories. (n.d.). 2-bromo-1H-imidazole Chemical. IndiaMART. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

Sources

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1 [sigmaaldrich.com]

- 5. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazopyrazines | Fisher Scientific [fishersci.com]

- 7. thegoodscentscompany.com [thegoodscentscompany.com]

Structural Elucidation and Analytical Characterization of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine

Executive Summary

Molecule: 2-Bromo-5-(1H-imidazol-1-yl)pyrazine Formula: C₇H₅BrN₄ Exact Mass: ~223.97 (79Br) / 225.97 (81Br) Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., derivatization via Suzuki-Miyaura coupling at the C-Br bond).

This technical guide details the structural elucidation of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine. Unlike simple aliphatic verifications, this heteroaromatic system requires a multi-modal analytical approach to confirm three critical structural features:

-

Regiochemistry: Confirmation of the 2,5-substitution pattern (para-like) versus potential 2,3- or 2,6-isomers arising from impure starting materials.

-

Stoichiometry: Verification of mono-substitution (retention of one Bromine atom) versus bis-substitution.

-

Connectivity: Proof of Imidazole

-linkage to the pyrazine core.

Synthesis Context & Regiochemical Logic

To understand the analytical data, one must understand the origin of the molecule. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

The Regioselectivity Checkpoint:

2,5-Dibromopyrazine is symmetric (

However, analytical rigor is required to distinguish the target from:

-

Starting Material: 2,5-Dibromopyrazine.

-

Over-reaction Product: 2,5-Bis(1H-imidazol-1-yl)pyrazine.

-

Isomeric Impurities: If the starting material contained 2,6-dibromopyrazine, the product would be the 2,6-isomer.

Caption: Reaction pathway showing the origin of the target and the critical need to distinguish it from the di-substituted byproduct.

Mass Spectrometry: The Isotopic Fingerprint

The first line of evidence is High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+). The presence of Bromine provides a definitive isotopic signature.

Protocol

-

Instrument: Q-TOF or Orbitrap MS.

-

Mode: Positive Ion Mode (ESI+).

-

Solvent: Acetonitrile/Water + 0.1% Formic Acid.

Data Interpretation

Bromine exists as two stable isotopes:

| Feature | Expected m/z | Observation Criteria | Structural Conclusion |

| Monoisotopic Peak (M+H) | 224.97 | Base peak | Presence of |

| Isotope Peak (M+2+H) | 226.97 | ~98-100% intensity of base peak | Presence of |

| Absence of M+4 | ~228.97 | < 5% intensity | Confirms absence of di-bromo starting material |

Critical Insight: If you observe a 1:2:1 triplet pattern (M, M+2, M+4), your sample contains unreacted 2,5-dibromopyrazine. If you observe a single peak with no +2 isotope (or only typical

NMR Spectroscopy: Connectivity & Geometry

Nuclear Magnetic Resonance (NMR) is the primary tool for proving the structure. The experiment must be performed in a polar aprotic solvent (DMSO-

NMR (Proton)

We expect 5 aromatic protons: 2 on the pyrazine ring and 3 on the imidazole ring.

Predicted Chemical Shifts (DMSO-

| Position | Proton Type | Shift (ppm) | Multiplicity | Coupling ( | Assignment Logic |

| H-3 (Pyz) | Pyrazine | ~8.80 - 9.00 | Singlet (d) | < 1.5 Hz | Deshielded by adjacent N and Br. |

| H-6 (Pyz) | Pyrazine | ~8.60 - 8.80 | Singlet (d) | < 1.5 Hz | Deshielded by adjacent N and Imidazole N. |

| H-2' (Im) | Imidazole | ~8.30 - 8.50 | Singlet | - | Most acidic/deshielded imidazole proton (N-CH-N). |

| H-5' (Im) | Imidazole | ~7.80 - 8.00 | Singlet/Broad | - | Alpha to N1 linkage. |

| H-4' (Im) | Imidazole | ~7.10 - 7.30 | Singlet/Broad | - | Beta to N1 linkage. |

*Note: Pyrazine protons often appear as singlets but are actually doublets with small meta-coupling (

2D NMR: Proving the Linkage (HMBC)

The most critical step is proving that the Imidazole is attached via Nitrogen (

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for a long-range coupling between the Pyrazine H-6 and the Imidazole C-2' or C-5' ? No, HMBC correlates Protons to Carbons.

-

The "Smoking Gun" Correlation:

-

Identify Pyrazine C-5 (the quaternary carbon attached to imidazole).

-

You should see an HMBC cross-peak from Imidazole H-2' and H-5' to Pyrazine C-5 .

-

Conversely, Pyrazine H-6 should show a correlation to Pyrazine C-5 (2-bond) and C-3 (3-bond).

-

Caption: NMR workflow focusing on the HMBC correlation required to prove the N-C bond between rings.

Quality Control & Purity (HPLC)

Before biological testing, purity must be established. The high polarity of the imidazole ring requires a buffered mobile phase to prevent peak tailing.

Recommended Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate (pH 3.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrazine absorption) and 210 nm.

Retention Time Logic:

-

Imidazole (Reagent): Elutes near void volume (very polar).

-

Product (Target): Intermediate retention. The basic imidazole makes it more polar than the starting material.

-

2,5-Dibromopyrazine (SM): Elutes late (very non-polar/lipophilic).

-

Bis-imidazole (Byproduct): Elutes early (very polar, likely before the target).

References

-

Synthesis of Pyrazine Scaffolds via SNAr

-

Title: Regioselective Nucleophilic Aromatic Substitution of 2,5-Dihalopyrazines.[1]

- Source: BenchChem Application Notes / Journal of Organic Chemistry (General Principles).

-

-

Mass Spectrometry of Halogenated Compounds

- NMR Prediction & Data for Pyrazines: Title: 1H NMR Spectrum of Pyrazine Deriv

-

Mechanistic Insight (SNAr Regioselectivity)

- Title: Predicting Regioselectivity in Nucleophilic Arom

- Source: ResearchG

-

URL:[Link]

Sources

The Discovery of Novel Pyrazine Imidazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazine Imidazole in Medicinal Chemistry

The fusion of pyrazine and imidazole rings creates a heterocyclic scaffold, most notably the imidazo[1,2-a]pyrazine core, that has garnered significant attention in medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Pyrazine-imidazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3][4]

The unique electronic properties of the pyrazine and imidazole rings, with the π-deficient pyrazine and π-excessive imidazole, contribute to their versatile binding capabilities.[5] This guide provides an in-depth exploration of the discovery of novel pyrazine imidazole compounds, from their rational design and synthesis to their biological evaluation and mechanistic elucidation. We will delve into the causality behind experimental choices, provide detailed protocols for key experiments, and visualize complex biological pathways to offer a comprehensive resource for researchers in drug discovery.

Synthetic Strategies for Novel Pyrazine Imidazole Compounds

The synthesis of the imidazo[1,2-a]pyrazine core is a critical step in the discovery of novel therapeutic agents. The choice of synthetic route is often dictated by the desired substitution patterns on the heterocyclic rings, which in turn influence the compound's biological activity.

One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazines

A highly efficient and atom-economical approach to synthesizing substituted imidazo[1,2-a]pyrazines is through a one-pot, three-component reaction.[6] This method offers several advantages, including simplified procedures, reduced reaction times, and the ability to generate a diverse library of compounds from readily available starting materials.

Rationale for Experimental Choices:

-

Catalyst: Iodine is an effective and cost-efficient Lewis acid catalyst for this transformation. It activates the in-situ formed imine for nucleophilic attack by the isocyanide.[6]

-

Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMSO are often used to avoid side reactions.

-

Reactants: The use of various aryl aldehydes and substituted 2-aminopyrazines allows for the introduction of diverse functional groups at key positions of the imidazo[1,2-a]pyrazine scaffold, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [6]

-

To a solution of 2-aminopyrazine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in the chosen solvent (e.g., ethanol, 10 mL), add iodine (10 mol%).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyrazine derivative.

Structural Characterization of Novel Pyrazine Imidazole Compounds

The unambiguous determination of the chemical structure of newly synthesized compounds is a cornerstone of drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target molecules.

Core Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[7][8] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms in more complex structures.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O, N-H, and C-N bonds.[2]

Biological Evaluation of Pyrazine Imidazole Derivatives

A critical phase in the discovery process is the evaluation of the biological activity of the synthesized compounds. This typically involves a battery of in vitro assays to assess their therapeutic potential and mechanism of action.

Anticancer Activity Screening

Pyrazine imidazole derivatives have shown significant promise as anticancer agents.[1][6] In vitro screening against a panel of cancer cell lines is the first step in identifying lead compounds.

Rationale for Experimental Choices:

-

Cell Lines: A diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) is used to assess the spectrum of activity.[1]

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[9][10]

-

Positive Control: A known anticancer drug, such as Doxorubicin, is used as a positive control to validate the assay and provide a benchmark for the potency of the test compounds.[6]

Experimental Protocol: MTT Assay for Cytotoxicity [9]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized pyrazine imidazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.

Table 1: Exemplar Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM)[6] |

| 12b | Hep-2 (Laryngeal Carcinoma) | 11 |

| HepG2 (Hepatocellular Carcinoma) | 13 | |

| MCF-7 (Breast Adenocarcinoma) | 11 | |

| A375 (Melanoma) | 11 | |

| Doxorubicin | (Reference) | Varies by cell line |

Antioxidant Activity Assessment

Some pyrazine imidazole derivatives have demonstrated potent antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[11]

Rationale for Experimental Choices:

-

DPPH Radical: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change that can be measured spectrophotometrically.

-

Standard: Ascorbic acid (Vitamin C) is a well-known antioxidant and is used as a standard for comparison.[2]

Experimental Protocol: DPPH Radical Scavenging Assay [2]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add different concentrations of the test compound to a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Mechanism of Action: Targeting Key Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its biological effect is crucial for its further development. Many pyrazine imidazole derivatives have been found to target key signaling pathways that are dysregulated in cancer.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration.[3][12] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[12][13] Several pyrazine-based compounds act as potent inhibitors of c-Met.

Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote tumorigenesis.[13] Pyrazine imidazole inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and downstream signaling.

Caption: The RAS-MAPK signaling pathway and a potential point of inhibition by a pyrazine imidazole compound.

Conclusion and Future Directions

The pyrazine imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of large, diverse chemical libraries, and their broad spectrum of biological activities continues to be an active area of research. Future efforts in this field will likely focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

-

Target Deconvolution: Identifying the specific molecular targets of compounds with interesting phenotypes discovered through high-throughput screening.

-

Combination Therapies: Investigating the synergistic effects of pyrazine imidazole derivatives with existing anticancer drugs to overcome resistance.

This guide has provided a comprehensive overview of the key aspects of discovering novel pyrazine imidazole compounds. By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

-

Eathiraj, S., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. PubMed. Available at: [Link]

- Stankovic, N., & Stojanovic, S. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry.

-

Liu, X., et al. (2010). Targeting the c-MET signaling pathway for cancer therapy. PubMed. Available at: [Link]

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.

- Christensen, J. G., et al. (2005).

- PapersFlow. (2024). Antioxidant Activity of Heterocyclic Compounds: Research Guide & Papers.

- TSI Journals. (n.d.).

- De Brouwer, S., et al. (2021). Schematic representation of the RAS-MAPK signaling pathway.

- Zou, Y., et al. (2022).

- AnyGenes. (n.d.).

- Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer.

- Ingenta Connect. (2013). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block...

- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

- The Cancer Researcher. (n.d.).

- Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.

- Creative Biolabs. (n.d.).

- Al-Dhfyan, A., et al. (2024).

- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condens

- De Burgh, G. L., et al. (2014). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PubMed.

- Domagala, A., et al. (2013). Selected Heterocyclic Compounds as Antioxidants.

- Slepukhin, P. A., et al. (2002). SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds.

- Borisov, A. V., et al. (2013). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.

- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC Publishing.

- MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Linköping University Electronic Press.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.

- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.

- Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. PubMed.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Al-Dhfyan, A., et al. (2024).

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed.

-

Design, synthesis and characterization of novel heterocyclic compound.[3][3] Bulgarian Chemical Communications.

- Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Targeting the c-MET signaling pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]

- 12. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Functionalization of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine

Abstract & Strategic Overview

The scaffold 2-Bromo-5-(1H-imidazol-1-yl)pyrazine represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, PI3K, and VEGFR pathways). Its utility stems from the dual nature of the pyrazine ring: it acts as a hydrogen bond acceptor mimic for the adenine binding pocket of ATP, while the imidazole moiety improves aqueous solubility and pharmacokinetic profiles.

However, functionalizing this molecule presents a specific chemical paradox:

-

High Reactivity: The electron-deficient pyrazine ring activates the C2-Bromine for facile nucleophilic displacement.

-

Catalyst Poisoning: The N3 nitrogen of the imidazole ring is a potent ligand for transition metals, often leading to stalled Palladium cycles during cross-coupling reactions.

This guide provides optimized protocols to overcome these competing factors, focusing on Suzuki-Miyaura Coupling (C-C bond formation) and Nucleophilic Aromatic Substitution (

Chemical Reactivity Profile

Understanding the electronic landscape of the molecule is prerequisite to successful functionalization.

| Site | Moiety | Electronic State | Reactivity Prediction |

| C2 | C-Br Bond | Highly Activated | Excellent electrophile for |

| C5 | Imidazole-N1 | Stable | The C-N bond connecting the rings is robust. It is unlikely to cleave under standard coupling conditions. |

| Im-N3 | Imidazole-N3 | Basic / Nucleophilic | Critical Risk: Capable of coordinating Pd(II) species, displacing labile ligands (e.g., PPh3), and arresting the catalytic cycle. |

| C3/C6 | Pyrazine C-H | Electron Deficient | Susceptible to Minisci-type radical alkylations (advanced functionalization), though less reactive than C2-Br. |

Decision Logic: Selecting the Pathway

Use the following logic flow to determine the optimal synthetic route for your target derivative.

Figure 1: Decision tree for functionalizing 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Challenge: The imidazole moiety can displace monodentate phosphines (like PPh3 in Pd(PPh3)4), leading to catalyst deactivation. Solution: Use Pd(dppf)Cl2 , a catalyst with a tightly binding bidentate ferrocenyl ligand that resists displacement by the imidazole nitrogen.

Materials

-

Substrate: 2-Bromo-5-(1H-imidazol-1-yl)pyrazine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv / 5 mol%)

-

Base: 2M Aqueous Na2CO3 or K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the pyrazine substrate, boronic acid, and Pd(dppf)Cl2.

-

Note: If the boronic acid is expensive, increase the pyrazine to 1.2 equiv to ensure full consumption of the boronic acid.

-

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous base via syringe.

-

Why Degas? Pyrazines are electron-poor, but oxidative homocoupling of the boronic acid is a competing side reaction in the presence of oxygen.

-

-

Reaction: Heat to 90°C for 4–12 hours (oil bath) or 100°C for 30-60 minutes (microwave).

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the Br isotope pattern (1:1 ratio of M and M+2).

-

-

Workup (Crucial Step):

-

Cool to room temperature.

-

Dilute with EtOAc and water.

-

Metal Scavenging: Because imidazole binds Pd, simple washing is insufficient. Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with 10% aqueous L-Cysteine or EDTA solution to sequester Palladium.

-

Dry over Na2SO4, filter, and concentrate.[1]

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The imidazole product will be polar; start with 100% DCM and ramp to 10% MeOH.

Protocol B: Nucleophilic Aromatic Substitution ( )

Challenge: Hydrolysis of the bromine to the hydroxyl-pyrazine (tautomerizes to pyrazinone) if water is present in the solvent. Advantage: No metal catalyst is required. The pyrazine ring is sufficiently activated.

Materials

-

Substrate: 2-Bromo-5-(1H-imidazol-1-yl)pyrazine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) or TEA (2.0 equiv)

-

Note: If the amine nucleophile is a liquid and cheap, it can serve as both solvent and base (use excess).

-

-

Solvent: DMSO, NMP, or DMF (Anhydrous).

Step-by-Step Procedure

-

Setup: Dissolve the substrate in DMSO (concentration ~0.2 – 0.5 M).

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction: Heat to 80–100°C .

-

Kinetics: Reaction is typically faster than Suzuki coupling. Check LC-MS after 1 hour.

-

Warning: Do not exceed 120°C if possible, as the imidazole ring may undergo thermal decomposition or rearrangement under harsh basic conditions.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water.

-

Precipitation: Often, the product will precipitate as a solid. Filter and wash with water.

-

Extraction: If no precipitate forms, extract with EtOAc. Wash the organic layer 3x with water (to remove DMSO/NMP) and 1x with Brine.

-

-

Purification: Recrystallization from EtOH/Heptane is often sufficient. If chromatography is needed, use DCM/MeOH (with 1% NH4OH if the product is streaking).

Quality Control & Troubleshooting

Analytical Expectations

-

1H NMR:

-

The pyrazine protons (C3-H and C6-H) appear as two singlets (or tight doublets) in the aromatic region (8.0 – 9.0 ppm).

-

Upon functionalization at C2, the shift of the C3-H proton will change significantly depending on the electron-donating nature of the new group.

-

-

LC-MS:

-

Starting Material: Distinctive 79Br/81Br doublet (approx 1:1 intensity) at m/z ~225/227.

-

Product: Loss of the Br isotope pattern.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction stalls at ~50% conversion (Suzuki) | Catalyst poisoning by Imidazole-N3. | 1. Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2.2. Increase catalyst loading to 10 mol%. |

| Black precipitate forms immediately | "Pd Black" formation (catalyst decomposition). | Oxygen leak. Ensure rigorous degassing. Add additional ligand (e.g., free dppf) to stabilize Pd. |

| Hydrolysis product (Pyrazinone) observed | Water in solvent during | Use anhydrous DMSO/DMF. Ensure the amine nucleophile is dry. |

| Product is stuck on Silica Column | Imidazole interaction with silanols. | Add 1% Triethylamine or 1% NH4OH to the eluent. Use Alumina instead of Silica. |

Workflow Visualization: Purification Logic

Figure 2: Purification workflow emphasizing metal removal and handling of polar imidazole derivatives.

References

-

BenchChem. (2025).[1][2] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from

-

Schulz, T., et al. (2009).[3] Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. Angewandte Chemie International Edition. Retrieved from

- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki-Miyaura Mechanism).

- Cherng, Y.J. (2002). Nucleophilic substitution of 2-chloropyrazines. Tetrahedron. (Context on Pyrazine reactivity).

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

Sources

The Strategic Deployment of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazine-Imidazole Scaffold

In the landscape of contemporary drug discovery, the strategic use of heterocyclic building blocks is paramount for the construction of novel molecular entities with high therapeutic potential. Among these, nitrogen-containing heterocycles are particularly significant due to their ability to engage in a variety of non-covalent interactions with biological targets and their prevalence in both natural products and synthetic drugs.[1] The pyrazine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a well-established pharmacophore found in numerous FDA-approved medications.[2][3] Its utility is often attributed to its role as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, which can significantly influence the pharmacological properties of a molecule.[2]

When fused or linked to an imidazole ring, another privileged heterocycle, the resulting scaffold becomes a powerful platform for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][4] The pyrazine-imidazole motif is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases, making it a sought-after structural component in inhibitor design.[5]

This application note provides a detailed guide to the use of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine , a versatile building block for the synthesis of complex, biologically active molecules. We will explore its properties, key synthetic transformations, and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of a building block is essential for reaction optimization and the prediction of the drug-like qualities of its derivatives. Below is a summary of the predicted and known properties of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅BrN₄ | - |

| Molecular Weight | 225.05 g/mol | - |

| CAS Number | Not readily available in public databases | - |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from similar compounds |

| XlogP (Predicted) | ~1.7 | Prediction based on structure |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

Note: Due to the novelty of this specific building block, some properties are predicted based on its chemical structure and data from analogous compounds.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazine ring of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine serves as a versatile synthetic handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The two most significant of these for this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Strategy Overview

The following diagram illustrates the central role of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine as a precursor to more complex, potentially bioactive molecules through these key cross-coupling reactions.

Caption: Synthetic utility of the building block.

Detailed Experimental Protocols

The following protocols are generalized yet robust methodologies for the application of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine in key synthetic transformations. Researchers should note that optimization of conditions for specific substrates is often necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] This protocol outlines a typical procedure for coupling 2-Bromo-5-(1H-imidazol-1-yl)pyrazine with an arylboronic acid.

Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is critical for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8] The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to facilitate the dissolution of both organic and inorganic reagents.

Materials:

-

2-Bromo-5-(1H-imidazol-1-yl)pyrazine

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 2-Bromo-5-(1H-imidazol-1-yl)pyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and water in a 4:1 to 10:1 ratio (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(1H-imidazol-1-yl)pyrazine.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[6][10] This protocol details the coupling of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine with a primary or secondary amine.

Rationale: This reaction also proceeds via a palladium-catalyzed cycle.[10] The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. Sterically hindered phosphine ligands are frequently employed to promote the reductive elimination step. A strong, non-nucleophilic base is used to deprotonate the amine, facilitating its coordination to the palladium center.

Materials:

-

2-Bromo-5-(1H-imidazol-1-yl)pyrazine

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction flask.

-

Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

-

Add 2-Bromo-5-(1H-imidazol-1-yl)pyrazine (1.0 equiv.) and the amine (1.2 equiv.).

-

Seal the reaction vessel and heat to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography to obtain the desired 2-amino-5-(1H-imidazol-1-yl)pyrazine derivative.

Application in Kinase Inhibitor Synthesis: A Workflow Example

To illustrate the practical application of this building block, the following workflow outlines a hypothetical synthesis of a kinase inhibitor-like molecule, where the pyrazine-imidazole core can serve as a hinge-binding motif.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

This streamlined process allows for the rapid generation of a library of analogues by varying the arylboronic acid in the Suzuki coupling step, enabling the exploration of structure-activity relationships (SAR) against a target kinase.

Conclusion and Future Outlook

2-Bromo-5-(1H-imidazol-1-yl)pyrazine is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its pyrazine-imidazole core is a privileged scaffold for targeting a range of biological entities, most notably protein kinases. The strategic position of the bromine atom allows for the facile introduction of diverse chemical functionalities through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided herein are intended to empower researchers to effectively utilize this building block in the synthesis of novel and potent therapeutic agents. As the quest for more selective and effective drugs continues, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 16, 2026, from [Link]

- Joy, M. N., Savitha, B., Sajith, A. M., Bodke, Y. D., Venkatesh, T., Khader, K. K. A., Padusha, M. S. A., & Muralidharan, A. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 7(8), 869-877.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.

-

Al-Ostoot, F. H., Al-Mokhadar, S. A., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 653-673. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 16, 2026, from [Link]

-

Rlavie. (n.d.). CAS 1159977-65-7|6-Bromoimidazo[1,2-B]Pyridazine. Retrieved February 16, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Mokhadar, S. A., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 653-673. [Link]

- Google Patents. (n.d.). US3461123A - 1h-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation.

-

Zhang, M., Chen, Z., & Li, X. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7578. [Link]

-

ENAO Chemical Co., Ltd. (n.d.). Pharmaceuticals-Pyrazines. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(1h-imidazol-2-yl)pyridine. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 2-bromo-5-(difluoromethyl)Pyrazine. Retrieved February 16, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 16, 2026, from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.

Sources

- 1. 5-bromo-1H-imidazo[4,5-b]pyrazine 95% | CAS: 91225-41-1 | AChemBlock [achemblock.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-bromo-5-(difluoromethyl)Pyrazine | C5H3BrF2N2 | CID 84676531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Building a Medicinal Chemistry Framework for Bioorthogonal Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-bromo-5-(1h-imidazol-2-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 10. Pharmaceuticals-Pyrazines - ENAO Chemical Co., Ltd [enaochem.com]

Application Note: Comprehensive Structural Characterization of 2-Bromo-5-(1H-imidazol-1-YL)pyrazine via Nuclear Magnetic Resonance and Mass Spectrometry

Abstract

This application note provides a detailed guide for the definitive structural characterization of 2-Bromo-5-(1H-imidazol-1-YL)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present optimized protocols for both Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. Predicted spectral data are provided as a benchmark for experimental validation.

Introduction and Significance

2-Bromo-5-(1H-imidazol-1-YL)pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent scaffolds in pharmaceutical development. Pyrazine derivatives are known for their diverse biological activities, and the incorporation of an imidazole moiety can further enhance their therapeutic potential by facilitating key binding interactions with biological targets.[1] The bromo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making this compound a versatile building block.[2]

Given its potential utility, unambiguous structural confirmation is paramount. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and elemental composition, offering complementary data for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical environment of each proton and carbon atom in 2-Bromo-5-(1H-imidazol-1-YL)pyrazine gives rise to a unique spectral signature.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral predictions are based on established principles of NMR and data from analogous pyrazine and imidazole structures.[3][4] All spectra are predicted for a sample dissolved in DMSO-d₆, a common solvent for polar heterocyclic compounds.[5][6]

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(1H-imidazol-1-YL)pyrazine in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 (Pyrazine) | 8.80 - 8.95 | d | ~1.5 | Deshielded by adjacent nitrogen and bromine. Coupled to H-6. |

| H-6 (Pyrazine) | 8.65 - 8.80 | d | ~1.5 | Deshielded by adjacent nitrogen and imidazole ring. Coupled to H-3. |

| H-2' (Imidazole) | 8.20 - 8.35 | t | ~1.0 | Most deshielded imidazole proton, between two nitrogen atoms. |

| H-5' (Imidazole) | 7.85 - 8.00 | t | ~1.5 | Coupled to H-2' and H-4'. |

| H-4' (Imidazole) | 7.15 - 7.30 | t | ~1.5 | Coupled to H-2' and H-5'. |

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-(1H-imidazol-1-YL)pyrazine in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyrazine) | 140 - 145 | Carbon bearing the bromine atom; significant downfield shift. |

| C-3 (Pyrazine) | 148 - 152 | Deshielded by adjacent nitrogen and bromine. |

| C-5 (Pyrazine) | 145 - 150 | Point of attachment for the imidazole ring. |

| C-6 (Pyrazine) | 135 - 140 | Influenced by adjacent nitrogen and imidazole ring. |

| C-2' (Imidazole) | 135 - 140 | Carbon between two nitrogen atoms. |

| C-4' (Imidazole) | 128 - 132 | Standard range for imidazole C-4/C-5. |

| C-5' (Imidazole) | 118 - 122 | Standard range for imidazole C-4/C-5. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity 2-Bromo-5-(1H-imidazol-1-YL)pyrazine.

-

Dissolve the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent ability to dissolve a wide range of polar organic molecules.[7]

-

Ensure complete dissolution by vortexing or brief sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal from DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution and peak shape.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 16 ppm, centered at approximately 8 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, sufficient for a good signal-to-noise ratio.[7]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Spectral Width: 220 ppm, centered at approximately 130 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, required due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum for analysis.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and provides valuable information about its elemental composition through isotopic patterns and fragmentation.

Predicted Mass Spectrum (Positive ESI Mode)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the title compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

-

Molecular Formula: C₇H₅BrN₄

-

Monoisotopic Mass: 223.9701 u

-

Predicted [M+H]⁺: 224.9779 u

A key feature in the mass spectrum of 2-Bromo-5-(1H-imidazol-1-YL)pyrazine is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic doublet for any bromine-containing ion, where the peaks are separated by approximately 2 m/z units and have nearly equal intensity.[9]

Table 3: Predicted m/z Peaks for 2-Bromo-5-(1H-imidazol-1-YL)pyrazine in ESI-MS

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

| [M+H]⁺ | 224.9779 | 226.9759 | Molecular Ion Peak Doublet |

| [M-Br]⁺ | 146.0667 | - | Loss of Bromine Radical |

| [M-HCN-Br]⁺ | 119.0561 | - | Subsequent loss of HCN from [M-Br]⁺ |

The fragmentation of pyrazine and imidazole rings can be complex.[10][11] Collision-induced dissociation (CID) or tandem MS (MS/MS) experiments would be necessary to fully elucidate the fragmentation pathways.[12][13]

Experimental Protocol: ESI-MS

This protocol describes the direct infusion analysis for rapid confirmation of molecular weight.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS sample preparation and data acquisition.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.[8]

-

-

Instrument Setup (Q-TOF or Orbitrap Mass Spectrometer):

-

Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

Set up the ESI source for direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

-

MS Acquisition Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Drying Gas (N₂) Temperature: 300 - 350 °C.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-quality spectrum.

-

-

Data Analysis:

-

Examine the spectrum for the predicted [M+H]⁺ and [M+H+2]⁺ doublet at m/z ~225 and ~227.

-

Verify that the observed mass is within 5 ppm of the calculated exact mass.

-

Confirm that the intensity ratio of the isotopic peaks is approximately 1:1.

-

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 2-Bromo-5-(1H-imidazol-1-YL)pyrazine. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers to verify the identity, purity, and structure of this important synthetic intermediate. Adherence to these methodologies ensures high-quality, reliable data essential for advancing research and development in medicinal chemistry and related fields.

References

- Vertex AI Search. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.

- Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.

- MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

- Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.

- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

- RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides.

- Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds.

- University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.

- Hindawi. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

Troubleshooting & Optimization

troubleshooting Suzuki coupling with 2-Bromo-5-(1H-imidazol-1-YL)pyrazine

This is a comprehensive technical support guide designed for researchers working with complex heteroaryl couplings.

Executive Summary: The Substrate Challenge

You are attempting a Suzuki-Miyaura coupling on 2-Bromo-5-(1H-imidazol-1-yl)pyrazine . This is not a standard coupling; it represents a "perfect storm" of electronic and coordinative challenges.

The Chemical Reality:

-

The "Electron-Deficient" Trap: The pyrazine ring is highly electron-deficient. While this activates the C-Br bond for oxidative addition (good), it also makes the C-Br position highly susceptible to Nucleophilic Aromatic Substitution (

) by your base (OH⁻, OMe⁻), leading to hydrolysis byproducts instead of coupling. -

The "Coordination" Trap: The imidazole ring (linked via N1) leaves the N3 nitrogen exposed. Unlike pyrazine nitrogens, the imidazole N3 is a potent Lewis base (

hybridized, lone pair in the plane). It will aggressively bind to electrophilic Palladium(II) species, displacing phosphine ligands and forming inactive [Pd(Substrate)_n] aggregates (Catalyst Poisoning).[1]

This guide prioritizes preventing catalyst deactivation and suppressing

Diagnostic Workflow: The "Symptom Solver"

Before changing conditions, identify your failure mode using this logic flow.

Figure 1: Diagnostic logic flow for identifying specific failure modes in pyrazine-imidazole couplings.

Troubleshooting Guide & FAQs

Issue 1: Catalyst Poisoning (The "Black Crash")

Symptom: Reaction turns black rapidly (Pd black precipitation) or stalls at <20% conversion despite heating. Mechanism: The imidazole N3 binds to the Pd(II) center after oxidative addition. If your phosphine ligand is not bulky enough or binds too weakly, the substrate displaces it.[1] The resulting L-Pd(Ar)-N_imidazole complex is catalytically dead and eventually collapses to Pd(0) metal.

Corrective Actions:

-

Switch to Bulky, Electron-Rich Ligands: Abandon simple phosphines (PPh3, dppf). Use Buchwald Ligands (e.g., XPhos, SPhos) or NHC ligands (PEPPSI-IPr).[1] These ligands create a "steric wall" around the Pd center, physically preventing the imidazole nitrogen from coordinating.

-

Increase Ligand:Metal Ratio: If using separate Pd source and ligand, use a 1:2 or 1:4 ratio (Pd:L) to shift the equilibrium toward the active catalyst.

-

Use Pre-formed Catalysts: Do not generate active species in situ. Use XPhos Pd G3 or G4 . These precatalysts activate rapidly and ensure the ligand is already bound.

Issue 2: Hydrolysis (The "Pyrazinone" Dead End)

Symptom: LCMS shows a peak corresponding to the loss of Br and gain of OH (M-79+17). Mechanism: The 2-position of pyrazine is activated.[2] Strong bases (hydroxide generated from carbonate + water) attack this position directly, displacing the bromide.

Corrective Actions:

-

Lower the Base Strength: Switch from

or -

Reduce Water: While Suzuki coupling requires some water for the boronate activation, excess water promotes

.[1] Use a biphasic system with a lower water ratio (e.g., Toluene:Water 10:1) or use anhydrous conditions with a base that has trace solubility (e.g., -

Temperature Control:

often has a higher activation energy than the Pd-catalyzed oxidative addition. Lower the temperature (e.g., from 100°C to 60-80°C) and allow the reaction to run longer.

Issue 3: Protodeboronation

Symptom: The boronic acid partner is consumed, but the major product is the de-borylated arene (Ar-H). Mechanism: Heteroaryl boronic acids are prone to hydrolysis of the C-B bond, especially under basic, aqueous conditions at high heat.[1]

Corrective Actions:

-

Slow Addition: Add the boronic acid/ester slowly (via syringe pump) over 1-2 hours. This keeps the concentration low, favoring the fast transmetallation over the slower protodeboronation.

-

Switch Boron Source: Convert the boronic acid to a Pinacol Ester (BPin) or a MIDA Boronate . These are significantly more stable towards hydrolysis.

Experimental Protocols

Protocol A: The "Standard" Optimization (Start Here)

Best for: Initial screening when reagents are not scarce.

| Component | Reagent | Equiv.[3][4][5][6][7][8][9][10][11][12][13] | Notes |

| Substrate | 2-Bromo-5-(1H-imidazol-1-yl)pyrazine | 1.0 | Limiting reagent |

| Partner | Aryl Boronic Acid/Ester | 1.2 - 1.5 | Excess to account for deboronation |

| Catalyst | Pd(dppf)Cl₂[1][7] · DCM | 0.05 (5 mol%) | Robust, resists oxidation |

| Base | 2.0 - 3.0 | Standard activation | |

| Solvent | 1,4-Dioxane | [0.1 M] | Miscible with water |

| Temp | 80 - 90°C | - | Inert Atmosphere (Ar/N2) |

Procedure:

-

Charge solid substrate, boronic acid, and catalyst into a vial.[1]

-

Evacuate and backfill with Argon (3x).

-

Add degassed Dioxane and 2M

. -

Heat to 80°C. Monitor at 1h and 4h.

Protocol B: The "Rescue" Protocol (For Difficult Cases)

Best for: When Protocol A fails due to poisoning or hydrolysis. This system uses a bulky ligand to prevent imidazole coordination and a milder base environment.

| Component | Reagent | Equiv.[3][4][5][6][7][8][9][10][11][12][13] | Notes |

| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | Pre-catalyst; prevents N-poisoning |

| Base | 2.0 - 3.0 | Use finely ground solid | |

| Solvent | THF / Water (10:1) | [0.1 M] | Lower boiling point, milder |

| Temp | 60°C | - | Gentle heating prevents |

Procedure:

-

Charge Substrate, Boronic Ester (preferred over acid), XPhos Pd G3, and

into the vessel.[1] -

Evacuate/Backfill with Argon.[6]

-

Add degassed THF/Water mixture.

-

Stir vigorously (heterogeneous mixture requires good mixing). Heat to 60°C.

Comparative Data: Ligand Selection

The choice of ligand is the single most critical variable for this substrate.

| Ligand Class | Example | Suitability | Mechanism of Action |

| Triphenylphosphine | Poor | Lacks steric bulk; easily displaced by Imidazole-N. | |

| Bidentate | Moderate | "Bite angle" adds stability, but can still suffer poisoning.[1] | |

| Buchwald (Dialkylbiaryl) | XPhos, SPhos | Excellent | Bulky biaryl backbone shields the Pd center, preventing N-coordination while facilitating Oxidative Addition.[1] |

| NHC | PEPPSI-IPr | Good | Extremely strong sigma-donor; resists displacement by heterocycles. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Context: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling prone to poisoning.

-